2-[1-(Benzenesulfonyl)ethenyl]oxirane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[1-(Benzenesulfonyl)ethenyl]oxirane is an organic compound that features both an oxirane (epoxide) ring and a benzenesulfonyl group. The presence of these functional groups makes it a versatile compound in organic synthesis and industrial applications. The oxirane ring is known for its high reactivity, while the benzenesulfonyl group imparts unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[1-(Benzenesulfonyl)ethenyl]oxirane typically involves the reaction of benzenesulfonyl chloride with an appropriate alkene under basic conditions to form the sulfonyl-substituted alkene. This intermediate is then subjected to epoxidation using a peracid, such as m-chloroperbenzoic acid (m-CPBA), to yield the desired oxirane compound .
Industrial Production Methods
On an industrial scale, the production of this compound can be achieved through continuous flow processes that ensure high yield and purity. The use of catalysts and optimized reaction conditions, such as temperature and pressure control, are crucial for efficient production.
Chemical Reactions Analysis
Types of Reactions
2-[1-(Benzenesulfonyl)ethenyl]oxirane undergoes various chemical reactions, including:
Oxidation: The oxirane ring can be opened by oxidizing agents to form diols.
Reduction: Reduction of the benzenesulfonyl group can lead to the formation of corresponding sulfonamides.
Substitution: Nucleophilic substitution reactions can occur at the oxirane ring, leading to the formation of various substituted products.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like amines, thiols, and alcohols can react with the oxirane ring under mild conditions.
Major Products Formed
Diols: Formed from the ring-opening oxidation of the oxirane.
Sulfonamides: Resulting from the reduction of the benzenesulfonyl group.
Substituted Oxiranes: Produced through nucleophilic substitution reactions.
Scientific Research Applications
2-[1-(Benzenesulfonyl)ethenyl]oxirane has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its reactive oxirane ring.
Medicine: Explored for its potential use in drug development, particularly in the synthesis of pharmacologically active compounds.
Industry: Utilized in the production of polymers and as a cross-linking agent in materials science.
Mechanism of Action
The mechanism of action of 2-[1-(Benzenesulfonyl)ethenyl]oxirane involves the reactivity of its oxirane ring and benzenesulfonyl group. The oxirane ring can undergo nucleophilic attack, leading to ring-opening reactions that form various products. The benzenesulfonyl group can participate in electrophilic aromatic substitution reactions, further modifying the compound’s structure and reactivity .
Comparison with Similar Compounds
Similar Compounds
Benzenesulfonic Acid: Shares the benzenesulfonyl group but lacks the oxirane ring.
Ethylene Oxide: Contains the oxirane ring but lacks the benzenesulfonyl group.
Phenylsulfonyl Ethylene: Similar structure but without the oxirane ring.
Uniqueness
2-[1-(Benzenesulfonyl)ethenyl]oxirane is unique due to the combination of the reactive oxirane ring and the benzenesulfonyl group. This dual functionality allows it to participate in a wide range of chemical reactions, making it a valuable compound in various fields of research and industry .
Properties
CAS No. |
114326-92-0 |
---|---|
Molecular Formula |
C10H10O3S |
Molecular Weight |
210.25 g/mol |
IUPAC Name |
2-[1-(benzenesulfonyl)ethenyl]oxirane |
InChI |
InChI=1S/C10H10O3S/c1-8(10-7-13-10)14(11,12)9-5-3-2-4-6-9/h2-6,10H,1,7H2 |
InChI Key |
YOXVTRPCPFZAGB-UHFFFAOYSA-N |
Canonical SMILES |
C=C(C1CO1)S(=O)(=O)C2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.